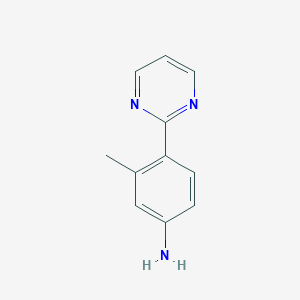
3-Methyl-4-(pyrimidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyrimidin-2-yl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound features a pyrimidine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, attached to an aniline moiety. The presence of the pyrimidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrimidin-2-yl)aniline typically involves the reaction of 2-chloro-4-methylpyrimidine with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyrimidin-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(pyrimidin-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyrimidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(pyrimidin-2-yl)aniline: Similar structure but with different substitution patterns on the aromatic ring.
2-Methyl-4-(pyrimidin-2-yl)aniline: Another isomer with the methyl group at a different position.
3-Methyl-4-(pyridin-2-yl)aniline: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-Methyl-4-(pyrimidin-2-yl)aniline is unique due to the specific positioning of the methyl and pyrimidine groups, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring also distinguishes it from other aniline derivatives, providing unique properties that can be leveraged in various applications.
Properties
CAS No. |
216060-33-2 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-4-pyrimidin-2-ylaniline |
InChI |
InChI=1S/C11H11N3/c1-8-7-9(12)3-4-10(8)11-13-5-2-6-14-11/h2-7H,12H2,1H3 |
InChI Key |
RVDVHSPEPYZRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



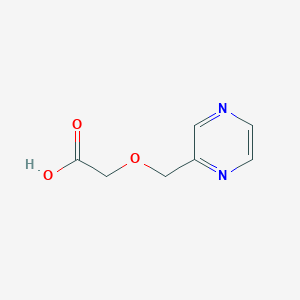
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
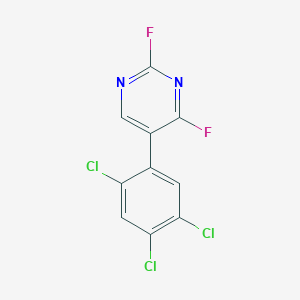
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
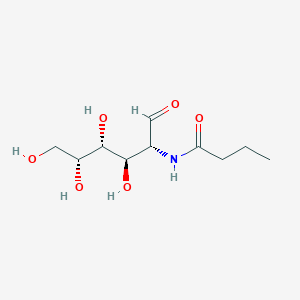
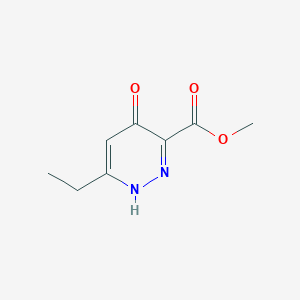
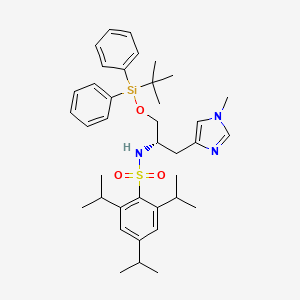
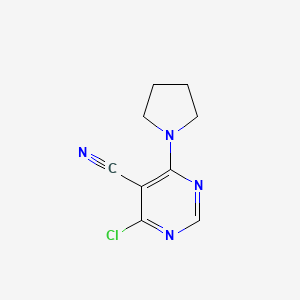
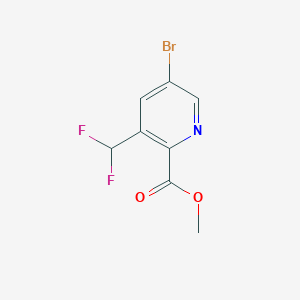

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
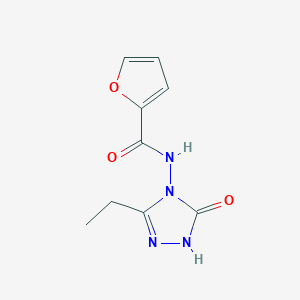
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)
